Pharmacokinetics and ADME Profiling of 2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine: A Technical Guide for Preclinical Development
Pharmacokinetics and ADME Profiling of 2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine: A Technical Guide for Preclinical Development
Executive Summary
The compound 2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine (CAS: 1248919-63-2)[1] represents a highly specific pyrimidine-amine scaffold frequently utilized in early-stage drug discovery and kinase inhibitor screening. As a Senior Application Scientist, the objective of this guide is to move beyond basic descriptive metrics and establish a predictive, empirically rigorous framework for characterizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By synthesizing structural causality with self-validating experimental protocols, this whitepaper provides a comprehensive roadmap for advancing this compound through preclinical pharmacokinetic (PK) evaluation.
Structural Determinants of Pharmacokinetics
The PK behavior of a molecule is fundamentally dictated by its physicochemical properties. For 2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine, three structural features drive its ADME profile:
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The Azepane Ring: This 7-membered aliphatic nitrogen heterocycle imparts significant lipophilicity (predicted LogP ~2.5–3.5). While this enhances passive membrane permeability, it simultaneously acts as a liability for extensive hepatic metabolism and high non-specific tissue binding.
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N-Methylamine Group (C4 Position): Secondary amines are classic targets for oxidative dealkylation. The N-methyl group is highly susceptible to CYP450-mediated N-demethylation.
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Pyrimidine Core: The basic nitrogens within the pyrimidine ring establish a pH-dependent ionization profile (pKa ~6.0–7.0), which influences gastrointestinal solubility and absorption dynamics.
Empirical ADME Profiling Protocols (Self-Validating Systems)
To ensure scientific integrity, every protocol used to evaluate this compound must operate as a self-validating system. The following methodologies detail the exact steps and the mechanistic causality behind each experimental choice.
Intestinal Absorption: Caco-2 Permeability Assay
To predict oral bioavailability, the is the industry gold standard for modeling human intestinal absorption[2],[3].
Step-by-Step Methodology:
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Cell Culture & Differentiation: Seed Caco-2 cells onto Transwell® polycarbonate inserts (0.4 µm pore size) at a density of 6 × 10⁴ cells/cm². Culture for 21–25 days to allow differentiation into a polarized monolayer with functional tight junctions and efflux transporters[2].
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System Validation (Causality Step): Before dosing, measure the Transepithelial Electrical Resistance (TEER). Only utilize monolayers with a TEER > 200 Ω·cm² and a Lucifer Yellow apparent permeability ( Papp ) of < 1.0 × 10⁻⁶ cm/s. Why? This ensures that paracellular leakage is minimized, guaranteeing that the measured transport of the lipophilic pyrimidine-amine is genuinely transcellular[2].
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Bidirectional Dosing: Prepare a 10 µM dosing solution of the compound in Hank's Balanced Salt Solution (HBSS, pH 7.4). For Apical-to-Basolateral (A→B) transport, add the solution to the upper chamber. For Basolateral-to-Apical (B→A) transport, add it to the lower chamber[3].
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Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
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Quantification: Analyze samples via LC-MS/MS. Calculate the Efflux Ratio ( Papp B→A / Papp A→B) to determine if the compound is a substrate for P-glycoprotein (P-gp).
Distribution: Plasma Protein Binding (PPB)
Given the lipophilicity of the azepane moiety, the compound is expected to exhibit high plasma protein binding, which directly impacts its free fraction ( fu ) and efficacy. This is measured via [4].
Step-by-Step Methodology:
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Preparation: Spike human or rodent plasma with 1 µM of 2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine.
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Dialysis: Load the spiked plasma into the donor chamber of a 96-well equilibrium dialysis device (8 kDa MWCO semi-permeable membrane). Fill the receiver chamber with an equal volume of isotonic phosphate-buffered saline (PBS, pH 7.4)[5].
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Equilibration: Incubate the plate at 37°C with gentle shaking for 4 to 6 hours to achieve thermodynamic equilibrium[5].
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Matrix Matching & Analysis: Extract samples from both chambers. To ensure LC-MS/MS ionization consistency, matrix-match the samples (add blank plasma to the buffer samples and blank buffer to the plasma samples) before protein precipitation with acetonitrile. Causality: Equilibrium dialysis is strictly chosen over ultrafiltration for this compound. Highly lipophilic molecules tend to bind non-specifically to ultrafiltration membranes, which artificially suppresses the measured unbound concentration and skews volume of distribution ( Vss ) predictions[4].
Metabolism: CYP450 Reaction Phenotyping
Identifying the specific cytochrome P450 isoforms responsible for clearance is a mandatory step under the to predict potential victim drug-drug interactions (DDIs)[6],[7].
Step-by-Step Methodology:
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Incubation: Incubate 1 µM of the compound with pooled human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) at 37°C[8].
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Inhibition Arms (Validation): Run parallel incubations containing isoform-specific inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to determine the fractional metabolic contribution ( fm ) of each enzyme[8].
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Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At 0, 15, 30, and 60 minutes, withdraw aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard.
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Data Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint ) based on the log-linear depletion of the parent compound over time[8].
Predicted Phase I and Phase II metabolic pathways for 2-(azepan-1-yl)-N,6-dimethylpyrimidin-4-amine.
Predicted Pharmacokinetic Parameters
Based on the physicochemical properties and in vitro profiling of the pyrimidine-amine class, the following predictive PK parameters provide a baseline for evaluating in vivo data.
| Pharmacokinetic Parameter | Predictive Range / Target | Mechanistic Rationale |
| LogP (Lipophilicity) | 2.5 - 3.5 | Driven by the non-polar azepane ring and pyrimidine methyl groups. |
| Caco-2 Permeability ( Papp ) | > 10.0 × 10⁻⁶ cm/s | High passive transcellular diffusion expected due to lipophilicity[3]. |
| Plasma Protein Binding (PPB) | 85% - 95% | Hydrophobic interactions with human serum albumin (HSA)[9]. |
| Intrinsic Clearance ( CLint ) | Moderate to High | Susceptibility to CYP3A4-mediated N-demethylation and oxidation[8]. |
| Volume of Distribution ( Vss ) | > 1.5 L/kg | Extensive tissue partitioning due to basic amine and lipophilic core. |
In Vivo Pharmacokinetic Workflows
Translating in vitro ADME data into an in vivo context requires a highly controlled rodent (rat/mouse) PK study. The standard approach utilizes a crossover or parallel arm design comparing Intravenous (IV) and Per Os (PO) administration to calculate absolute bioavailability (%F).
Standard in vivo pharmacokinetic evaluation workflow utilizing LC-MS/MS and NCA.
In Vivo Causality & Execution: Due to the compound's basic nature, PO dosing formulations should utilize an acidic vehicle (e.g., 0.5% Methylcellulose with 0.1N HCl) to ensure complete dissolution in the stomach before transiting to the neutral pH of the intestines, where the un-ionized free base will rapidly absorb across the enterocyte membrane. Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is applied to derive critical systemic parameters including Clearance ( CL ), Area Under the Curve ( AUC ), and half-life ( t1/2 ).
References
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FDA Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: U.S. Food and Drug Administration (FDA) URL:[Link]
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Approaches to measure protein binding of enzymatically unstable compounds in plasma Source: Bioanalysis (PubMed) URL:[Link]
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Reaction Phenotyping Assay Protocols Source: MatTek URL:[Link]
Sources
- 1. CAS:1248919-63-2, 2-(Azepan-1-yl)-N,6-dimethylpyrimidin-4-amine-毕得医药 [bidepharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Approaches to measure protein binding of enzymatically unstable compounds in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of human plasma protein binding of bioactive flavonoids in Polygonum orientale by equilibrium dialysis combined with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH M12 Guideline: 4 Key Updates and Reshaping Framework for Enzyme-Mediated Drug-Drug Interaction Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sbiaevents.com [sbiaevents.com]
- 8. Reaction Phenotyping Assay • Mattek - Part of Sartorius [mattek.com]
- 9. tandfonline.com [tandfonline.com]
